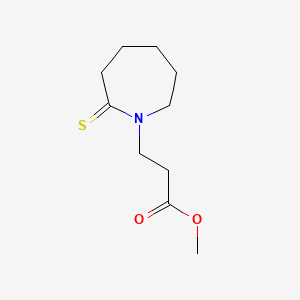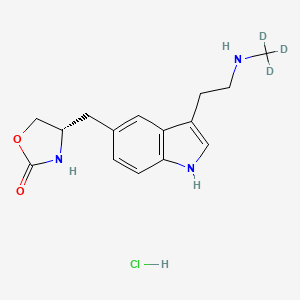
2-Methyltryptamine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyltryptamine-d7 is a deuterated form of 2-Methyltryptamine, a compound belonging to the tryptamine class. Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in mood regulation, cognition, and perception. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltryptamine-d7 typically involves the introduction of deuterium atoms into the 2-Methyltryptamine molecule. One common method is the catalytic hydrogenation of 2-Methyltryptamine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium, resulting in the deuterated compound. The reaction conditions often include a deuterium atmosphere, a suitable catalyst such as palladium on carbon, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to ensure efficient hydrogenation with deuterium gas. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyltryptamine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted tryptamines. These products are often used in further chemical synthesis or as intermediates in pharmaceutical research .
Scientific Research Applications
2-Methyltryptamine-d7 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its stable isotope labeling.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a tracer in environmental studies
Mechanism of Action
The mechanism of action of 2-Methyltryptamine-d7 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission, affecting mood, cognition, and perception. The compound may also interact with other serotonin receptors and monoamine transporters, contributing to its overall effects. The deuterium labeling does not significantly alter the mechanism but aids in tracking the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyltryptamine: The non-deuterated form, with similar chemical properties but without stable isotope labeling.
N,N-Dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another hallucinogenic tryptamine with additional methoxy groups
Uniqueness
2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies. This feature sets it apart from other similar compounds that lack stable isotope labeling .
Properties
CAS No. |
1794753-05-1 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
181.29 |
IUPAC Name |
2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
CPVSLHQIPGTMLH-AAYPNNLASA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)CCN |
Synonyms |
2-Methyl-1H-indole-3-ethanamine-d7; 3-(2-Aminoethyl)-2-methyl-indole-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)



![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
